molecular formula C8H8BrClO B1338535 2-(Bromomethyl)-1-chloro-4-methoxybenzene CAS No. 3771-13-9

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Cat. No. B1338535
CAS RN: 3771-13-9
M. Wt: 235.5 g/mol
InChI Key: GHKLXXBWQJOXKB-UHFFFAOYSA-N
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Description

The compound "2-(Bromomethyl)-1-chloro-4-methoxybenzene" is a halogenated methoxybenzene, which is a class of compounds that have been identified in various environmental samples. These compounds are not typically produced in large technical quantities but are ubiquitous in the environment due to their mixed biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of halomethylbenzenes, such as "2-(Bromomethyl)-1-chloro-4-methoxy

Scientific Research Applications

  • Synthesis of Block Copolymers

    • Field : Polymer Chemistry
    • Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
    • Method : The process involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results : The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
  • [3+2] Annulation

    • Field : Organic Chemistry
    • Application : A radical chain addition of allyl bromides to alkenylcyclopropanes resulted in [3+2] annulation to give 2-bromomethyl-alkenylcyclopentanes .
    • Method : This reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, preceded by the β-fragmentation .
    • Results : The reaction yielded 2-bromomethyl-alkenylcyclopentanes in good yields .
  • Bromomethylation of Thiols

    • Field : Organic Chemistry
    • Application : Bromomethylation of thiols to produce bromomethyl sulfides .
    • Method : This process involves the use of paraformaldehyde and HBr/AcOH for the bromomethylation of thiols . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
    • Results : The bromomethylation of thiols has been shown to be an efficient method for the preparation of bromomethyl sulfides, which are useful building blocks in organic synthesis .
  • Bromothymol Blue

    • Field : Analytical Chemistry
    • Application : Bromothymol blue is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7) .
    • Method : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : Bromothymol blue acts as a weak acid in solution and can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
  • Synthesis of Vicinal Haloethers

    • Field : Organic Chemistry
    • Application : Synthesis of two novel vicinal haloethers bearing a malononitrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
    • Method : This process involves the difunctionalization of olefins, a strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
    • Results : The synthesized compounds are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
  • (2-Bromoethyl) Ethyl Ether

    • Field : Synthetic Chemistry
    • Application : (2-Bromoethyl) ethyl ether is a chemical compound used in various chemical syntheses .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the particular synthesis being performed .

Safety And Hazards

Bromomethyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLXXBWQJOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499979
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-4-methoxybenzene

CAS RN

3771-13-9
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-chloro-4-methoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl iodide (110 g was added dropwise to a stirred solution of 4-chloro-3-methylphenol (100 g) and potassium carbonate (194 g) in acetone (500 ml). The mixture was stirred for 1.5 hours. Methyl iodide (142 g) was added and the mixture stirred for a further hour. Solvent was removed by evaporation and the residue partitioned between water and ethyl acetate. The organic layer yielded an oil which was heated under reflux for 2 hours with N-bromosuccinimide (119 g) and benzoyl peroxide (1 g) in carbon tetrachloride (250 ml). The mixture was cooled, filtered and the filtrate concentrated to give a residue which was distilled under high vacuum. The fractions collected between 88° and 94° C./0.4 mbar were recrystallised from petroleum ether (b.p. 60°-80° C.) to give 2-chloro-5-methoxy benzyl bromide, m.p. 51°-52° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three
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1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the 1-chloro-4-methoxy-2-methylbenzene (2.0 g, 12.77 mmol) in anhydrous carbon tetrachloride (50 mL), NBS (2.29 g, 12.98 mmol) and benzoyl peroxide (0.154 g, 0.64 mmol) was added. The reaction mixture was heated to reflux overnight. Then, the reaction mixture was cooled to room temperature and filtered. The filtrate was evaporated to provide crude 2-(bromomethyl)-1-chloro-4-methoxybenzene, which was used for the next step without any further purification; 1H NMR (400 MHz, DMSO-d6): δ 3.74 (s, 3H), 4.66 (s, 2H), 7.01 (d, J=8.9 Hz, 1H), 7.19 (s, 1H), 7.38 (d, J=8.9 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Dichiarante, M Fagnoni, M Mella… - Chemistry–A European …, 2006 - Wiley Online Library
Acetone‐sensitized irradiation of various o‐chlorophenyl allyl ethers in polar solvents led to either (dihydro)benzofurans or chromanes. The reaction appeared to involve …
C Pluciennick - 2002 - ros.hw.ac.uk
… Under these conditions, now used routinely in the group, 2-bromomethyl-1-chloro-4-methoxybenzene (10) is obtained in yields ranging from 50 to 70%. For the studies described in this …
Number of citations: 2 www.ros.hw.ac.uk

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